molecular formula C13H21N3O2S B6775127 N-[4-(2-hydroxyethyl)-1-methylpiperidin-4-yl]-5-methyl-1,2-thiazole-3-carboxamide

N-[4-(2-hydroxyethyl)-1-methylpiperidin-4-yl]-5-methyl-1,2-thiazole-3-carboxamide

Cat. No.: B6775127
M. Wt: 283.39 g/mol
InChI Key: GIDPGTLRIYVSKZ-UHFFFAOYSA-N
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Description

N-[4-(2-hydroxyethyl)-1-methylpiperidin-4-yl]-5-methyl-1,2-thiazole-3-carboxamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-hydroxyethyl)-1-methylpiperidin-4-yl]-5-methyl-1,2-thiazole-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or similar reagents.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones.

    Coupling Reactions: The final step involves coupling the piperidine and thiazole rings through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-hydroxyethyl)-1-methylpiperidin-4-yl]-5-methyl-1,2-thiazole-3-carboxamide can undergo various types of chemical reactions:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The piperidine and thiazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Conditions may vary depending on the specific substituents involved, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(2-hydroxyethyl)-1-methylpiperidin-4-yl]-5-methyl-1,2-thiazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: The compound can be studied for its potential effects on various biological pathways and receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[4-(2-hydroxyethyl)-1-methylpiperidin-4-yl]-5-methyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, depending on its specific structure and functional groups.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, neurotransmission, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-hydroxyethyl)-1-methylpiperidin-4-yl]-5-methyl-1,2-thiazole-3-carboxamide: shares similarities with other piperidine and thiazole derivatives.

    Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines.

    Thiazole Derivatives: Compounds such as thiazole, thiazolidine, and substituted thiazoles.

Uniqueness

    Structural Uniqueness: The combination of a piperidine ring, a thiazole ring, and a carboxamide group in a single molecule is relatively unique.

    Functional Uniqueness: The presence of both hydroxyethyl and methyl groups provides unique reactivity and potential biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-(2-hydroxyethyl)-1-methylpiperidin-4-yl]-5-methyl-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-10-9-11(15-19-10)12(18)14-13(5-8-17)3-6-16(2)7-4-13/h9,17H,3-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDPGTLRIYVSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)C(=O)NC2(CCN(CC2)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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